molecular formula C14H17N3O4S B7083741 N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide

Cat. No.: B7083741
M. Wt: 323.37 g/mol
InChI Key: SLCYWDOTWOYHFB-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide is a compound that features a 1,2,4-oxadiazole ring, a cyclopentyl group, and a furan-2-sulfonamide moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms, which is known for its versatility in drug discovery and development .

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-22(19,11-4-3-9-20-11)17-14(7-1-2-8-14)13-15-12(21-16-13)10-5-6-10/h3-4,9-10,17H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCYWDOTWOYHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)NS(=O)(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The cyclopropyl group can be introduced through cyclopropanation reactions, while the furan-2-sulfonamide moiety can be added via sulfonamide formation reactions.

Industrial Production Methods

Industrial production of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The compound may inhibit or activate specific biological pathways, leading to its observed biological effects .

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